molecular formula C28H19ClN2O4S2 B2591431 5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 690642-91-2

5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2591431
CAS No.: 690642-91-2
M. Wt: 547.04
InChI Key: SAVHHMOGOGQNDD-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that features a unique combination of aromatic rings, sulfur, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the thieno[2,3-d]pyrimidin-4-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of functional groups and aromatic rings

Biological Activity

The compound 5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula for the compound is C22H18ClN3O3SC_{22}H_{18}ClN_3O_3S, and it features a complex structure that includes a thieno[2,3-d]pyrimidine core. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the 4-chlorophenyl moiety exhibit notable antimicrobial properties. For instance, compounds similar to the target structure have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism behind this activity appears to involve disruption of bacterial cell membranes and inhibition of key enzymes necessary for bacterial survival.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and urease , which are critical targets in treating conditions like Alzheimer's disease and urinary infections, respectively. The IC50 values for these activities demonstrated that certain derivatives possess significant inhibitory potential .

Anticancer Properties

There is emerging evidence suggesting that the compound may exhibit anticancer activity. Similar thieno[2,3-d]pyrimidine derivatives have been reported to induce cytotoxic effects in various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest . In vitro studies revealed that the compound could significantly decrease cell viability in cancerous cells while sparing normal cells .

Study 1: Antimicrobial Efficacy

In a controlled study, a series of synthesized compounds including our target molecule were tested against a panel of bacteria. The results indicated that compounds with a sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. The study highlighted that modifications to the phenyl rings significantly influenced activity levels .

Study 2: Enzyme Inhibition Analysis

Another study focused on the enzyme inhibitory effects of the synthesized compounds. The results showed that compounds with similar structures had varying degrees of AChE inhibition, with some achieving IC50 values as low as 0.63 µM . This suggests potential applicability in neurodegenerative disease treatment.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/EnzymeIC50 Value (µM)Reference
Antibacterial5-(4-chlorophenyl)Salmonella typhiModerate
Bacillus subtilisStrong
Enzyme Inhibition5-(4-chlorophenyl)Acetylcholinesterase0.63
UreaseStrong
Anticancer ActivityThieno derivativeVarious cancer cell linesSignificant

Properties

IUPAC Name

5-(4-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClN2O4S2/c29-19-9-6-17(7-10-19)21-15-36-26-25(21)27(33)31(20-4-2-1-3-5-20)28(30-26)37-16-22(32)18-8-11-23-24(14-18)35-13-12-34-23/h1-11,14-15H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVHHMOGOGQNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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